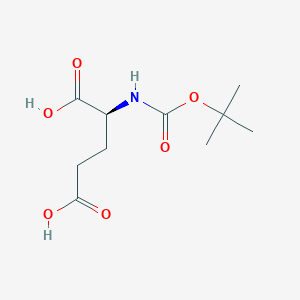

Boc-Glu-OH

Übersicht

Beschreibung

N-tert-Butoxycarbonyl-L-glutamic acid: (Boc-Glu-OH) is a derivative of L-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Protection of L-glutamic acid: The synthesis of Boc-Glu-OH typically starts with L-glutamic acid. The amino group of L-glutamic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

Purification: The product is then purified by recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: Boc-Glu-OH undergoes deprotection reactions where the Boc group is removed.

Coupling Reactions: this compound is commonly used in peptide coupling reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane.

Coupling: N,N’-diisopropylcarbodiimide (DIC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products:

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

1. Peptide Bond Formation

Boc-Glu-OH serves as an important building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group is a common protecting group for amino acids that allows for selective reactions during peptide synthesis. This property is critical for constructing complex peptides without unwanted side reactions.

2. Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be utilized to create peptides with specific sequences. The Boc group can be easily removed under mild acidic conditions, allowing for the elongation of the peptide chain while maintaining the integrity of sensitive functional groups.

Applications in Drug Development

1. Antitumor Agents

Research has indicated that this compound derivatives can be conjugated with various pharmacophores to develop novel antitumor agents. For instance, studies involving platinum(II)-glutamic acid dendrimer conjugates have demonstrated enhanced antitumor activity with reduced toxicity compared to traditional chemotherapeutics .

2. Bioconjugation Techniques

This compound can be employed in bioconjugation strategies to link therapeutic agents to targeting moieties such as antibodies or peptides. This application is particularly relevant in creating targeted drug delivery systems that improve the efficacy and reduce side effects of treatments.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity of Platinum(II)-Glutamic Acid Conjugates

A study published in ScienceDirect explored the synthesis and characterization of platinum(II)-glutamic acid dendrimer conjugates. These conjugates exhibited significant antitumor activity against various cancer cell lines, demonstrating the potential of this compound derivatives in developing effective cancer therapies .

Case Study 2: Bioconjugate Design for Targeted Delivery

Research highlighted the use of this compound in designing bioconjugates that enhance drug delivery to specific tissues. By attaching this compound to a targeting ligand, researchers were able to improve the selectivity and uptake of therapeutic agents in tumor cells, showcasing its utility in precision medicine .

Wirkmechanismus

Mechanism:

- Boc-Glu-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. the peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure .

Molecular Targets and Pathways:

- The molecular targets and pathways involved depend on the specific peptide synthesized using this compound. These peptides can interact with enzymes, receptors, and other proteins to exert their effects .

Vergleich Mit ähnlichen Verbindungen

N-tert-Butoxycarbonyl-L-glutamic acid 5-benzyl ester (Boc-Glu-OBzl): Similar to Boc-Glu-OH but with a benzyl ester group instead of a free carboxylic acid.

N-tert-Butoxycarbonyl-L-glutamic acid 5-tert-butyl ester (Boc-Glu-OtBu): Similar to this compound but with a tert-butyl ester group.

N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH): Similar to this compound but with an aspartic acid backbone.

Uniqueness:

- This compound is unique due to its free carboxylic acid group, which allows for further functionalization and coupling reactions. This makes it a versatile building block in peptide synthesis .

Biologische Aktivität

Boc-Glu-OH, or N-Boc-L-glutamic acid, is a protected form of glutamic acid that plays a significant role in various biological and chemical applications. This compound has garnered attention due to its potential in drug development, particularly in the synthesis of peptides and as a substrate in biochemical assays. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound has the molecular formula and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino acid glutamic acid. This modification enhances its stability and solubility, making it suitable for various synthetic applications.

Biological Applications

1. Peptide Synthesis:

this compound is frequently utilized in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group allows for selective protection of the amino group, facilitating stepwise addition of amino acids to form longer peptide chains.

2. Drug Development:

Research indicates that this compound derivatives may exhibit biological activities such as anti-cancer properties. The compound has been studied for its interactions with anti-apoptotic proteins, which are crucial in cancer cell survival. The inhibition of these proteins can lead to increased apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapies .

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes. For instance:

- Molecular Docking Studies: Computational studies have shown that this compound can bind effectively to anti-apoptotic proteins like Bcl-2 and AKT1. These interactions may disrupt the protein functions that promote cell survival, thereby enhancing apoptotic pathways in cancer cells .

- Enzyme Substrate: As a synthetic substrate, this compound is used in various enzyme assays to study enzymatic activity and kinetics. Its structural properties allow it to mimic natural substrates, providing insights into enzyme mechanisms .

Case Studies

-

Inhibition of Anti-Apoptotic Proteins:

A study demonstrated that this compound derivatives showed significant binding affinity to AKT1 and BRAF proteins, suggesting their potential as therapeutic agents against cancers driven by these pathways . The docking studies indicated favorable interactions through hydrogen bonds and van der Waals forces with critical amino acid residues. -

Synthesis of Multiarm Peptide Dendrimers:

Research involving the synthesis of multiarm peptide dendrimers utilized this compound as a key building block. These dendrimers exhibited enhanced biological activity due to their unique structural properties, which may improve drug delivery systems .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

2419-94-5 |

|---|---|

Molekularformel |

C10H17NO6 |

Molekulargewicht |

247.24 g/mol |

IUPAC-Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |

InChI-Schlüssel |

AQTUACKQXJNHFQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

Synonyme |

Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.